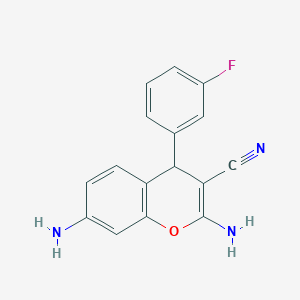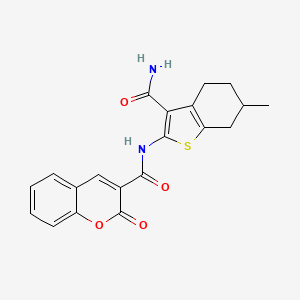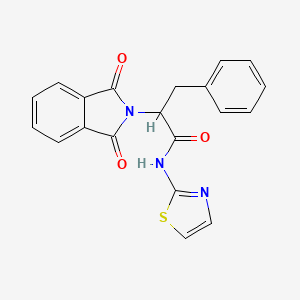
2-Pyrrolidinone, 1-(4-morpholinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Morfolinilmetil)-2-pirrolidinona es un compuesto orgánico con la fórmula molecular C9H16N2O2. Es un derivado de la pirrolidinona, con un grupo morfolinilmetil unido al átomo de nitrógeno del anillo de pirrolidinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Morfolinilmetil)-2-pirrolidinona normalmente implica la reacción de 2-pirrolidinona con morfolina en presencia de un catalizador adecuado. Las condiciones de reacción suelen incluir temperaturas elevadas y el uso de disolventes como tolueno o etanol para facilitar la reacción. El proceso se puede resumir de la siguiente manera:
Materiales de partida: 2-Pirrolidinona y morfolina.
Catalizador: Catalizadores ácidos o básicos, como ácido clorhídrico o hidróxido de sodio.
Disolvente: Tolueno o etanol.
Condiciones de reacción: Temperaturas elevadas (típicamente alrededor de 80-100 °C) y agitación durante varias horas.
Métodos de producción industrial
La producción industrial de 1-(4-Morfolinilmetil)-2-pirrolidinona sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como la destilación y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Morfolinilmetil)-2-pirrolidinona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el compuesto en sus formas reducidas.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo morfolinilmetil, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno; generalmente se lleva a cabo en disolventes acuosos u orgánicos a temperatura ambiente o a temperaturas ligeramente elevadas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; generalmente se realiza en disolventes anhidros como éter o tetrahidrofurano.
Sustitución: Varios nucleófilos como haluros de alquilo o aminas; las reacciones a menudo requieren catalizadores como paladio o cobre y se llevan a cabo en atmósferas inertes.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados reducidos y compuestos sustituidos con diferentes grupos funcionales unidos a la parte morfolinilmetil.
Aplicaciones Científicas De Investigación
1-(4-Morfolinilmetil)-2-pirrolidinona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-(4-Morfolinilmetil)-2-pirrolidinona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o modulador de enzimas y receptores, afectando varios procesos bioquímicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en la inflamación o la progresión del cáncer, ejerciendo así sus efectos terapéuticos .
Comparación Con Compuestos Similares
1-(4-Morfolinilmetil)-2-pirrolidinona se puede comparar con otros compuestos similares, como:
2-Pirrolidinona: El compuesto padre, que carece del grupo morfolinilmetil y tiene diferentes propiedades químicas y aplicaciones.
1-Metil-2-pirrolidinona: Un derivado con un grupo metil en lugar del grupo morfolinilmetil, utilizado principalmente como solvente en varios procesos industriales.
Pirrolidina-2,5-dionas: Compuestos con estructuras de anillo similares, pero con diferentes grupos funcionales, a menudo utilizados en química medicinal por sus propiedades bioactivas.
La singularidad de 1-(4-Morfolinilmetil)-2-pirrolidinona radica en su grupo funcional específico, que confiere una reactividad química y una actividad biológica distintas en comparación con sus análogos.
Propiedades
Número CAS |
34609-03-5 |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
1-(morpholin-4-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-9-2-1-3-11(9)8-10-4-6-13-7-5-10/h1-8H2 |
Clave InChI |
BVNIPVRQJNRXKD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy-](/img/structure/B12117555.png)
![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12117561.png)

![3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-](/img/structure/B12117567.png)
![4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12117572.png)

![[6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12117610.png)


![Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B12117632.png)
